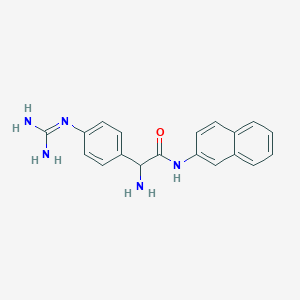
N-Metoxi-N,2-dimetilpropanamida
Descripción general
Descripción
N-Methoxy-N,2-dimethylpropanamide: is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a colorless oil that is soluble in chloroform, dichloromethane, and ethyl acetate . This compound is used as an intermediate in the synthesis of various derivatives, including pteridine derivatives with potential protective effects against Vibrio cholerae infection .
Aplicaciones Científicas De Investigación
N-Methoxy-N,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pteridine derivatives.
Biology: The compound has potential protective effects against Vibrio cholerae infection.
Medicine: It is explored for its potential therapeutic properties in various medical conditions.
Mecanismo De Acción
Target of Action
N-Methoxy-N,2-dimethylpropanamide, also known as N-METHOXY-N-METHYLISOBUTYRAMIDE, is primarily used as a ligand in the synthesis of metal complexes . Its primary targets are metal ions, particularly tantalum ions . These ions play a crucial role in the formation of metal complexes that have potential applications in various fields, including the fabrication of thin films .
Mode of Action
The compound interacts with its targets (metal ions) by forming a chelating bond . This interaction results in the formation of stable metal complexes . The two alkyl substituents on the ligands prevent intermolecular interactions, rendering the monomeric metal complexes and improving their stability .
Biochemical Pathways
It’s known that the compound plays a significant role in the metathesis reactions involved in the synthesis of metal complexes . These complexes can potentially be applied as precursors for tantalum oxide thin films .
Pharmacokinetics
Its solubility in chloroform, dcm, and ethyl acetate suggests that it may have good bioavailability .
Result of Action
The primary result of N-Methoxy-N,2-dimethylpropanamide’s action is the formation of stable metal complexes . These complexes have superior thermal characteristics and stability . They could potentially be applied as precursors for tantalum oxide thin films, which have a wide range of applications .
Action Environment
The action, efficacy, and stability of N-Methoxy-N,2-dimethylpropanamide can be influenced by various environmental factors. For instance, its storage temperature should be at room temperature in a sealed, dry environment to maintain its stability . Furthermore, exposure to air can transform certain complexes into new dimeric structures .
Análisis Bioquímico
Biochemical Properties
It is known that this compound is an intermediate in the synthesis of pteridine derivatives Pteridines are involved in various biochemical reactions and interact with a variety of enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that this compound is involved in the synthesis of pteridine derivatives , which can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Methoxy-N,2-dimethylpropanamide can be synthesized through metathesis reactions involving tantalum imido complexes and sodium salts of carboxamide ligands . The reaction typically involves the use of sodium methoxide and 2,2-dimethylpropanamide under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of N-Methoxy-N,2-dimethylpropanamide involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: N-Methoxy-N,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Comparación Con Compuestos Similares
N-Ethoxy-2,2-dimethylpropanamide: Similar in structure but with an ethoxy group instead of a methoxy group.
N-Methylisobutyramide: Another related compound used in similar synthetic applications.
Uniqueness: N-Methoxy-N,2-dimethylpropanamide is unique due to its specific methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic routes and applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
N-methoxy-N,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)6(8)7(3)9-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWUPFPGLDIOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446309 | |
| Record name | N-Methoxy-N,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113778-69-1 | |
| Record name | N-Methoxy-N,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)
